2,5-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
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Overview
Description
2,5-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide is an organic compound with the molecular formula C15H14F3NO4S and a molecular weight of 361.3 g/mol.
Preparation Methods
The synthesis of 2,5-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxybenzenesulfonyl chloride and 4-(trifluoromethyl)aniline.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.
Procedure: The 2,5-dimethoxybenzenesulfonyl chloride is added to a solution of 4-(trifluoromethyl)aniline and triethylamine in dichloromethane. The mixture is stirred at room temperature for several hours.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain the desired compound.
Chemical Reactions Analysis
2,5-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,5-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2,5-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2,5-dimethoxybenzenesulfonamide and 4-(trifluoromethyl)aniline share structural similarities.
Uniqueness: The presence of both the 2,5-dimethoxy and 4-(trifluoromethyl)phenyl groups in the same molecule gives it unique chemical and biological properties, making it a valuable compound for research.
Properties
IUPAC Name |
2,5-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO4S/c1-22-12-7-8-13(23-2)14(9-12)24(20,21)19-11-5-3-10(4-6-11)15(16,17)18/h3-9,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCXMCJRSRADKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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